5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . For instance, a common synthetic route involves the bromination and fluorination of imidazo[1,2-a]pyridine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the aldehyde group, converting it to carboxylic acids or alcohols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoroimidazo[1,2-a]pyridine
- 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
- 5-Bromo-2-pyridinecarboxaldehyde
Uniqueness
5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H4BrFN2O |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4BrFN2O/c9-6-2-1-3-7-11-5(4-13)8(10)12(6)7/h1-4H |
InChI Key |
ZUTZYFGCNPUGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Br)F)C=O |
Origin of Product |
United States |
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